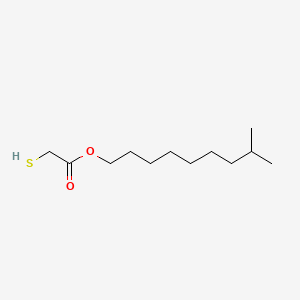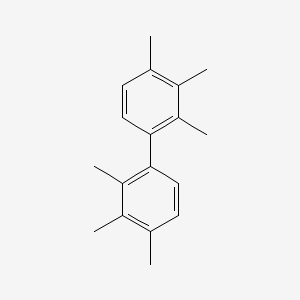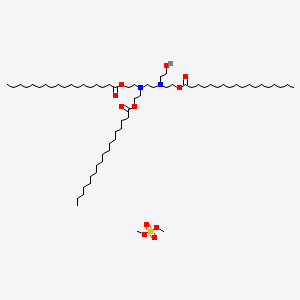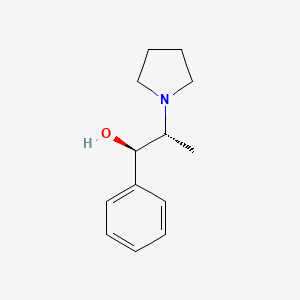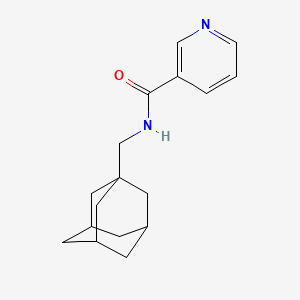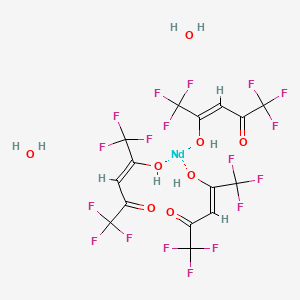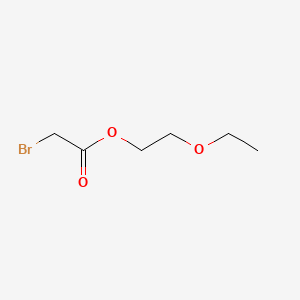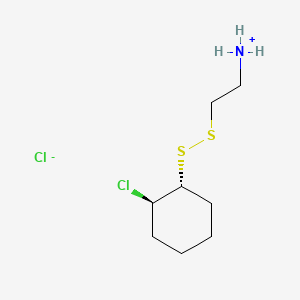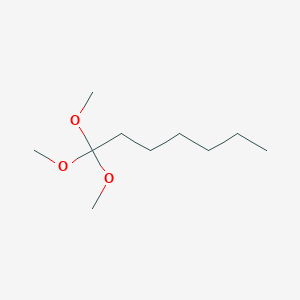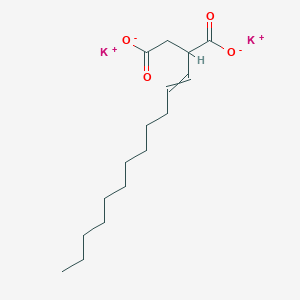
Dipotassium;2-dodec-1-enylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium;2-dodec-1-enylbutanedioate can be synthesized through the reaction of dodecenylsuccinic anhydride with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the anhydride is dissolved and then neutralized with potassium hydroxide to form the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;2-dodec-1-enylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecenylsuccinic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with acids or other salts can facilitate the substitution of potassium ions.
Major Products
Oxidation: Dodecenylsuccinic acid.
Reduction: Corresponding alcohols.
Substitution: Various salts depending on the substituting cation.
Aplicaciones Científicas De Investigación
Dipotassium;2-dodec-1-enylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of dipotassium;2-dodec-1-enylbutanedioate involves its interaction with various molecular targets. It can act as a surfactant, reducing surface tension and facilitating the mixing of different substances. In biological systems, it may interact with cell membranes and proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-dodecen-1-ylsuccinic anhydride: A precursor in the synthesis of dipotassium;2-dodec-1-enylbutanedioate.
Dodecenylsuccinic acid: The acid form of the compound.
Dipotassium dodec-2-enylsuccinate: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and the ability to act as a surfactant. These properties make it valuable in various industrial and research applications .
Propiedades
Fórmula molecular |
C16H26K2O4 |
|---|---|
Peso molecular |
360.57 g/mol |
Nombre IUPAC |
dipotassium;2-dodec-1-enylbutanedioate |
InChI |
InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Clave InChI |
SSTYWPTVKANJHN-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1-Chloro-2-[1,2,2,2-tetrachloro-1-(2-chlorophenyl)ethyl]benzene](/img/structure/B13760881.png)
